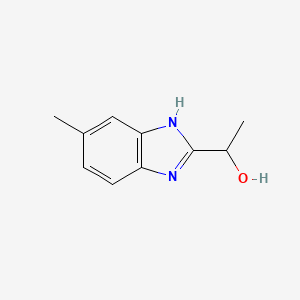

1-(5-methyl-1H-benzimidazol-2-yl)ethanol

Beschreibung

Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Drug Discovery

The benzimidazole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.gov This scaffold is a crucial component in numerous therapeutic agents. arabjchem.org The structural similarity of benzimidazole to naturally occurring purines allows it to interact with various biopolymers, contributing to its broad spectrum of biological effects. nih.gov

The versatility of the benzimidazole ring has been exploited to develop drugs with a wide range of applications. These include:

Antimicrobial and Antifungal Activity: Benzimidazole derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. nih.govarabjchem.orgresearchgate.net Some compounds have shown potent activity, occasionally greater than commercially used fungicides. researchgate.net

Anticancer Properties: Researchers have developed benzimidazole derivatives that exhibit significant cytotoxicity against various cancer cell lines, including those resistant to standard chemotherapy. researchgate.netsemanticscholar.orgnih.gov

Antiviral Effects: The benzimidazole scaffold is a key component in compounds investigated for antiviral activity, including against HIV.

Anti-inflammatory and Analgesic Activities: Certain benzimidazole derivatives have demonstrated significant anti-inflammatory and pain-relieving properties in preclinical studies. arabjchem.org

Anthelmintic Use: Compounds like albendazole (B1665689) and mebendazole are widely used anthelmintics for treating parasitic worm infections.

Antiprotozoal Activity: Substituted benzimidazoles have been tested against various protozoa, with some showing higher activity than standard drugs like metronidazole. arabjchem.org

The wide range of biological activities associated with the benzimidazole scaffold is summarized in the table below.

| Biological Activity | Therapeutic Area |

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation & Pain |

| Analgesic | Pain Management |

| Anthelmintic | Parasitic Infections |

| Antiprotozoal | Parasitic Infections |

| Antihistaminic | Allergic Conditions |

| Proton Pump Inhibition | Gastrointestinal Disorders |

Overview of the Research Landscape for 1-(5-methyl-1H-benzimidazol-2-yl)ethanol and Related Benzimidazole Derivatives

Direct and extensive academic research focused solely on this compound is limited. However, the research landscape for closely related benzimidazole derivatives provides a framework for understanding its potential areas of interest. For instance, the synthesis and crystal structure of (±)-1-(1H-benzimidazol-2-yl)ethanol, which lacks the 5-methyl group, have been reported. nih.gov In that study, the compound was synthesized by reacting benzene-1,2-diamine with ethyl 2-hydroxypropanoate in hydrochloric acid. nih.gov

Research into other substituted benzimidazoles is widespread. Studies often involve the synthesis of new derivatives by modifying the substituents at various positions on the benzimidazole ring to explore and optimize their biological activities. nih.gov For example, the synthesis of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol has been documented, with subsequent evaluation for antioxidant, antimicrobial, and brine shrimp lethality bioassays. researchgate.net The synthesis of N-substituted benzimidazoles is another active area, where modifications at the nitrogen atoms of the imidazole (B134444) ring lead to new compounds with diverse pharmacological profiles. The general approach often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netingentaconnect.com

Research Objectives and Scope for Comprehensive Investigation of this compound

Based on the established importance of the benzimidazole scaffold and research on related compounds, a comprehensive investigation of this compound would likely encompass several key objectives.

Synthetic Chemistry Objectives:

To develop and optimize efficient synthetic routes for the preparation of this compound. This would likely involve the condensation of 4-methyl-benzene-1,2-diamine with lactic acid or its derivatives.

To synthesize a series of related analogs by modifying the alkyl chain of the alcohol or by introducing different substituents on the benzene (B151609) ring to establish structure-activity relationships (SAR).

Structural and Physicochemical Characterization:

To fully characterize the compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.com

To determine its three-dimensional structure through single-crystal X-ray diffraction, which can provide insights into intermolecular interactions. nih.gov

To investigate its physicochemical properties, such as solubility, stability, and pKa.

Biological Evaluation:

To conduct a broad screening of its biological activities, guided by the known pharmacology of benzimidazoles. This would include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory properties. arabjchem.orgresearchgate.net

To identify potential molecular targets through computational docking studies and subsequent in vitro biochemical assays.

If promising activity is found, to proceed with more detailed mechanistic studies to understand its mode of action.

A thorough investigation with these objectives would clarify the scientific value of this compound and determine its potential for future development in medicinal chemistry or other fields.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-methyl-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZZBUJEPJUANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390275 | |

| Record name | 1-(5-methyl-1H-benzimidazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20033-97-0 | |

| Record name | 1-(5-methyl-1H-benzimidazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 1 5 Methyl 1h Benzimidazol 2 Yl Ethanol

Strategies for the Construction of the Benzimidazole (B57391) Core

The formation of the benzimidazole ring system is the foundational step in the synthesis of the target molecule. This is typically achieved through the condensation and subsequent cyclization of an o-phenylenediamine (B120857) derivative with a C1 or C2 synthon.

Cyclization Reactions Involving Substituted o-Phenylenediamines

A prevalent and direct method for constructing the 5-methylbenzimidazole (B147155) skeleton involves the condensation of 4-methyl-1,2-phenylenediamine with a suitable two-carbon reactant. The Phillips condensation, a classic method, utilizes the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. researchgate.net

To synthesize 1-(5-methyl-1H-benzimidazol-2-yl)ethanol, 4-methyl-1,2-phenylenediamine is condensed with lactic acid. A well-documented procedure involves reacting the diamine and lactic acid in an aqueous solution of hydrochloric acid. google.com The acid serves a dual purpose: it protonates the diamine to prevent oxidation and facilitates a homogenous reaction environment, while also catalyzing the condensation and cyclization steps. google.com The reaction is typically heated to temperatures between 93°C and 105°C for several hours. google.com Upon completion, the reaction mixture is cooled and the pH is adjusted to a slightly alkaline value (pH 8-9) to precipitate the crude product. google.com This approach is lauded for its operational simplicity, high yields, and safety, making it suitable for larger-scale production. google.com

| Reactant 1 | Reactant 2 | Conditions | Product | Key Findings | Reference |

| o-Phenylenediamine | L-Lactic Acid | Hydrochloric acid, 102°C | 2-(1-hydroxyethyl)benzimidazole | Yield increases with reaction time, optimizing at 4 hours for a 94.1% yield. | google.com |

| 4-methyl-1,2-phenylenediamine | Lactic Acid | 4N HCl | 2-(α-hydroxyethyl)benzimidazole | Standard Phillips conditions are effective for the condensation. | researchgate.net |

| 4-methyl-1,2-phenylenediamine | Chloroacetic Acid | Acetic anhydride, Ethanol (B145695) | (5-Methyl-1H-benzimidazol-2-yl)methyl chloride | Microwave irradiation can be used to accelerate the reaction. | impactfactor.org |

Multi-Component Reactions for Benzimidazole Scaffold Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for synthesizing complex molecular architectures in a single step. researchgate.net Several MCR strategies have been developed for benzimidazole synthesis. nih.govrsc.org One such approach involves a copper-catalyzed three-component reaction of an N-substituted o-phenylenediamine, a terminal alkyne, and a sulfonyl azide. nih.govrsc.org In this process, an intermediate N-sulfonylketenimine is formed, which undergoes two nucleophilic additions followed by cyclization to yield the 1,2-substituted benzimidazole. nih.govrsc.org

While not a direct route to the title compound, which is unsubstituted at the N-1 position, these MCRs highlight the versatility of modern synthetic methods. A hypothetical MCR for this compound could involve 4-methyl-1,2-phenylenediamine, an appropriate three-carbon aldehyde, and an oxidizing agent, though such a specific one-pot synthesis requires dedicated development. rsc.org

Approaches for Introducing the 2-(1-hydroxyethyl) Moiety

The 2-(1-hydroxyethyl) substituent, which contains a chiral center, can be introduced either concurrently with the ring formation or in a subsequent step.

Stereoselective Synthetic Pathways for Chiral Centers

The carbon atom of the 1-hydroxyethyl group is a stereocenter, meaning the final product can exist as a mixture of enantiomers (a racemate). The direct condensation with racemic lactic acid or achiral precursors will result in (±)-1-(5-methyl-1H-benzimidazol-2-yl)ethanol.

Achieving stereoselectivity to produce a single enantiomer (either R or S) is a significant challenge in modern organic synthesis. This can be addressed by employing a chiral starting material or a chiral catalyst. Using an enantiomerically pure form of lactic acid, such as L-lactic acid, in the condensation reaction is a direct way to introduce chirality. google.com This method, known as chirality transfer, can lead to the formation of an enantiomerically enriched product.

Alternatively, organocatalysis presents a powerful tool for stereoselective synthesis. Chiral amines, such as l-prolinamide, have been successfully used as organocatalysts in the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) to ketones, yielding chiral benzimidazole derivatives with high enantiomeric excess. thieme-connect.com A similar strategy could be adapted for the synthesis of the target molecule, potentially involving a stereoselective addition to a 2-acetylbenzimidazole (B97921) precursor.

Functional Group Interconversions at the C-2 Position

An alternative to direct condensation with lactic acid is the modification of a pre-formed benzimidazole ring that already bears a functional group at the C-2 position. A highly practical approach is the synthesis of 2-acetyl-5-methyl-1H-benzimidazole, which can then be reduced to the desired secondary alcohol.

The precursor, 2-acetylbenzimidazole, can be synthesized by the oxidation of 2-(α-hydroxyethyl)benzimidazole using an oxidizing agent like potassium dichromate in an acidic medium. researchgate.net This 2-acetylbenzimidazole is a versatile synthon used in the preparation of numerous biologically active molecules, including chalcones. biointerfaceresearch.com The reduction of the ketone in 2-acetyl-5-methyl-1H-benzimidazole to the secondary alcohol can be readily achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This method provides a reliable and high-yielding pathway to the final product.

Methylation Strategies for the 5-Position of the Benzimidazole Ring

The introduction of the methyl group at the 5-position of the benzimidazole ring is most efficiently and regioselectively accomplished by starting the synthesis with the appropriately substituted precursor, 4-methyl-1,2-phenylenediamine. impactfactor.org Synthesizing the benzimidazole core first and then attempting to add a methyl group directly to the benzene (B151609) ring (C-5 position) via electrophilic substitution is synthetically challenging and generally avoided. Such reactions often lack regioselectivity, leading to a mixture of products methylated at different positions (C-4, C-5, C-6, C-7), and the reaction conditions can be harsh.

While methods for the regioselective N-methylation (at the nitrogen atoms) of benzimidazoles have been developed, nih.gov direct and selective C-5 methylation of a pre-existing 2-substituted benzimidazole is not a standard synthetic route. Therefore, the most logical and widely practiced strategy remains the use of 4-methyl-1,2-phenylenediamine as the starting material, which unambiguously places the methyl group at the desired 5-position of the resulting benzimidazole scaffold. impactfactor.org

Pre-functionalization of Precursors (e.g., using 4-methyl-1,2-phenylenediamine)

The primary and most direct synthesis of this compound involves the condensation of a pre-functionalized precursor, 4-methyl-1,2-phenylenediamine, with lactic acid. researchgate.netresearchgate.netgoogle.com This method ensures the methyl group is correctly positioned on the benzene ring of the resulting benzimidazole. The reaction is typically carried out in an acidic medium, such as 4N hydrochloric acid, which catalyzes the cyclization and dehydration process. researchgate.netdtic.mil

The general mechanism involves the initial formation of an amide intermediate between one of the amino groups of the diamine and the carboxylic acid group of lactic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the amide, and subsequent dehydration to form the aromatic imidazole (B134444) ring.

A typical reaction procedure, analogous to the synthesis of the parent compound 1-(1H-benzimidazol-2-yl)ethanol, is as follows:

4-methyl-1,2-phenylenediamine is dissolved in an aqueous solution of hydrochloric acid (e.g., 4M HCl). nih.gov

Lactic acid (or its ester, ethyl-2-hydroxypropanoate) is added to the solution. nih.gov

The mixture is heated to reflux (around 100-115°C) for several hours to ensure the completion of the condensation and cyclization reaction. google.comnih.gov

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by neutralizing the solution with a base, such as sodium hydroxide (B78521), to a weakly alkaline pH. google.comnih.gov

This pre-functionalization strategy, starting with the substituted diamine, is highly efficient for producing specifically substituted benzimidazoles. nih.gov

Table 1: Reaction Parameters for Benzimidazole Synthesis (Analogous to Target Compound)

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Condition | Outcome | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine | Lactic Acid | 4N HCl | Reflux | 2-(α-hydroxyethyl)benzimidazole | researchgate.net |

| Benzene-1,2-diamine | Ethyl 2-hydroxypropanoate | 4M HCl | Reflux at 115°C for 7h | (±)-1-(1H-Benzimidazol-2-yl)ethanol | nih.gov |

| o-phenylenediamine | L-lactic acid | HCl (aq) | Reflux at 102°C for 4h | 2-(1-hydroxyethyl)benzimidazole (94.1% yield) | google.com |

| 4-methyl-o-phenylenediamine | Oxalic Acid | Ethanol / NH4Cl | Microwave | Benzimidazole derivative | impactfactor.org |

Post-synthesis Modification Techniques (where applicable for related derivatives)

While direct synthesis is primary, post-synthesis modification allows for the creation of various derivatives from the parent this compound molecule. These modifications typically target the hydroxyl group at the C2-substituent or the N-H of the imidazole ring.

Oxidation of the Hydroxyl Group: The secondary alcohol in 1-(1H-benzimidazol-2-yl)ethanol can be oxidized to the corresponding ketone, 2-acetylbenzimidazole. researchgate.net This transformation is commonly achieved using oxidizing agents like potassium dichromate (K₂Cr₂O₇) in an acidic medium such as acetic acid or dilute sulfuric acid. researchgate.net The resulting 2-acetylbenzimidazole is a versatile intermediate that can be used to synthesize more complex molecules, including α,β-unsaturated carbonyl compounds (chalcones) through reactions with various benzaldehydes. researchgate.net These chalcones are precursors for other heterocyclic systems like oxiranes, isoxazolines, and pyrazolines. researchgate.net

N-Alkylation and Mannich Reactions: The N-H of the benzimidazole ring is nucleophilic and can be substituted. Mannich reactions, for example, involve the reaction of a benzimidazole with formaldehyde (B43269) and a primary or secondary amine to yield N-substituted Mannich bases. impactfactor.org This provides a pathway to introduce a variety of aminomethyl groups at the N1 position of the imidazole ring, a common strategy in medicinal chemistry to enhance solubility and biological activity.

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. sigmaaldrich.com A multi-step approach combining several techniques is often employed.

Precipitation and Filtration: Following the synthesis in an acidic solution, the first step in isolation is typically the neutralization of the reaction mixture. By carefully adjusting the pH to a weakly alkaline state (pH 8-9) with a base like sodium hydroxide or an aqueous ammonia (B1221849) solution, the solubility of the benzimidazole product is minimized, causing it to precipitate out of the aqueous solution. google.comnih.govgoogle.com The crude solid is then collected by simple filtration and washed with cold water to remove residual salts and other water-soluble impurities. impactfactor.orgnih.gov

Recrystallization: This is the most common method for purifying the crude solid product. The choice of solvent is crucial for effective purification. Ethanol is frequently cited as a suitable solvent for recrystallizing benzimidazole derivatives. researchgate.netimpactfactor.org The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing the solution to cool slowly. The pure compound crystallizes out, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. impactfactor.org

Column Chromatography: For achieving higher purity or separating the product from closely related byproducts, column chromatography is the preferred method. nih.gov Silica gel is the standard stationary phase for benzimidazole derivatives. nih.govijpsm.com A mobile phase, or eluent, consisting of a mixture of solvents like ethyl acetate (B1210297) and n-hexane is commonly used. nih.govijpsm.com The polarity of the solvent system can be adjusted to achieve optimal separation. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). impactfactor.orgijpsm.com

Sublimation: For obtaining hyper-pure benzimidazoles, vacuum sublimation has been shown to be a highly effective technique. dtic.mil This method is particularly suitable for thermally stable compounds and can effectively remove non-volatile impurities, yielding a crystalline product of high purity. dtic.mil

Table 2: Common Purification Techniques for Benzimidazole Derivatives

| Technique | Description | Typical Reagents/Materials | Reference |

|---|---|---|---|

| Precipitation | Crude product is precipitated from the reaction mixture by pH adjustment. | NaOH(aq), NH4OH(aq), Acetic Acid | nih.govgoogle.com |

| Recrystallization | Purification of solids based on differential solubility in a specific solvent at different temperatures. | Ethanol, Acetone, Ethyl Acetate | impactfactor.orggoogle.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Silica gel, Ethyl acetate/n-hexane | nih.govijpsm.com |

| Thin Layer Chromatography (TLC) | Used to monitor reaction progress and purity. Rf values indicate compound identity. | Silica gel G, Acetate:Benzene, Toluene:Acetone | impactfactor.orgijpsm.com |

| Sublimation | Purification by transitioning a solid to a gas phase, then back to solid, leaving non-volatile impurities behind. | Vacuum apparatus | dtic.mil |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, the exact connectivity and environment of each atom can be determined.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-(5-methyl-1H-benzimidazol-2-yl)ethanol, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the imidazole (B134444) ring, the methyl group on the benzene (B151609) ring, and the protons of the 1-hydroxyethyl side chain.

The protons of the benzimidazole (B57391) ring system typically appear in the aromatic region (δ 7.0-8.0 ppm). The methyl group attached to the benzimidazole ring is expected to resonate as a singlet at approximately δ 2.4 ppm. The methine (CH) proton of the ethanol (B145695) side chain, being adjacent to both an oxygen atom and the benzimidazole ring, would likely appear as a quartet around δ 5.0 ppm. The methyl (CH₃) protons of the ethanol group would show up as a doublet further upfield, around δ 1.6 ppm, due to coupling with the methine proton. The hydroxyl (OH) proton signal can be broad and its chemical shift is variable, depending on solvent and concentration, while the imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above δ 12 ppm. researchgate.netresearchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.4-7.6 | Singlet or Doublet |

| H-6 | ~7.0-7.2 | Doublet |

| H-7 | ~7.3-7.5 | Doublet |

| 5-CH₃ | ~2.4 | Singlet |

| N-H | >12.0 | Broad Singlet |

| α-CH | ~5.0 | Quartet |

| β-CH₃ | ~1.6 | Doublet |

| O-H | Variable | Broad Singlet |

Note: The predicted values are based on data for structurally related compounds. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the C-2 carbon of the imidazole ring, the aromatic carbons, the methyl carbon on the benzene ring, and the carbons of the 1-hydroxyethyl side chain.

The C-2 carbon, being attached to two nitrogen atoms and the hydroxyethyl (B10761427) group, is expected to be significantly downfield, typically above δ 150 ppm. The aromatic carbons of the benzimidazole ring will appear in the range of δ 110-140 ppm. The methyl carbon (5-CH₃) would be found in the aliphatic region, around δ 21 ppm. The carbons of the side chain, the methine (α-C) and methyl (β-C), are expected around δ 65 ppm and δ 22 ppm, respectively. chemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | >150 |

| C-4 | ~115-125 |

| C-5 | ~130-135 |

| C-6 | ~120-130 |

| C-7 | ~110-120 |

| C-7a | ~135-145 |

| C-3a | ~135-145 |

| 5-CH₃ | ~21 |

| α-C | ~65 |

| β-C | ~22 |

Note: The predicted values are based on data for structurally related compounds such as 2-(1-hydroxyethyl)benzimidazole and 2-methyl-1H-benzimidazole. spectrabase.comchemicalbook.com Actual experimental values may vary.

Two-Dimensional NMR (e.g., COSY) for Connectivity Elucidation

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within a molecule. A COSY spectrum would show cross-peaks between protons that are spin-spin coupled.

For this compound, a COSY experiment would be expected to show a clear correlation between the methine (α-CH) proton and the methyl (β-CH₃) protons of the 1-hydroxyethyl side chain, confirming the presence of this structural fragment. Additionally, correlations between the aromatic protons on the benzimidazole ring (H-6 and H-7) would help to confirm their adjacent positions. Such 2D experiments are crucial for the unambiguous assignment of all proton signals, especially in complex regions of the spectrum. nih.gov

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, O-H, C-H, C=N, and C=C bonds. The N-H and O-H stretching vibrations are expected to appear as broad bands in the high-frequency region of the spectrum, typically between 3200 and 3400 cm⁻¹. The aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and ethyl groups will be observed just below 3000 cm⁻¹.

The stretching vibration of the C=N bond within the imidazole ring is expected in the region of 1590-1630 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range. researchgate.netresearchgate.netmdpi.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3300-3400 | Broad, alcohol |

| N-H Stretch | ~3200-3300 | Broad, imidazole |

| Aromatic C-H Stretch | ~3000-3100 | Sharp |

| Aliphatic C-H Stretch | ~2850-2980 | Sharp |

| C=N Stretch | ~1590-1630 | Medium to Strong |

| Aromatic C=C Stretch | ~1450-1600 | Multiple bands |

Note: The predicted values are based on general spectroscopic data for benzimidazole derivatives. nih.govnist.gov Actual experimental values may vary.

Raman Spectroscopy Applications (where applicable for related derivatives)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), provides precise mass measurements that validate the molecular formula.

For this compound (Molecular Formula: C₁₀H₁₂N₂O), the protonated molecule ([M+H]⁺) is observed. The high precision of HRMS allows the experimental mass-to-charge ratio (m/z) to be matched with the calculated theoretical value, typically within a very small margin of error (e.g., ±5 ppm), which confirms the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. In a closely related analogue, 1-(1H-benzimidazol-2-yl)ethan-1-ol, the fragmentation of the protonated molecule is initiated by the loss of a methyl group (•CH₃) or a molecule of water (H₂O). A similar fragmentation pathway is expected for this compound, yielding characteristic fragment ions that help to piece together its structural components.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Formula | Calculated m/z | Observed m/z | Method |

|---|

Note: The observed m/z value is a representative example based on typical instrument accuracy for the given compound.

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as insights into how molecules are arranged in the crystal lattice.

To perform this analysis, a suitable single crystal of this compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Studies on analogous compounds, such as 1-(1H-benzimidazol-2-yl)ethan-1-ol, provide a clear precedent for the type of structural data obtained. The analysis reveals the precise geometry of the molecule, confirming the connectivity of the methyl-substituted benzimidazole ring to the ethanol side chain. For chiral molecules like this compound, which exists as a racemate, crystallographic studies can elucidate the structure of the individual enantiomers within the crystal. In the case of the related 1-(1H-benzimidazol-2-yl)ethan-1-ol, the crystal structure was solved in the centrosymmetric space group P-1, indicating that both enantiomers are present in the unit cell.

Table 2: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3189 (3) |

| b (Å) | 8.0142 (5) |

| c (Å) | 10.3259 (6) |

| α (°) | 75.789 (2) |

| β (°) | 82.343 (2) |

| γ (°) | 84.156 (2) |

| Volume (ų) | 420.73 (4) |

| Z | 2 |

Note: Data presented is for the closely related analogue 1-(1H-benzimidazol-2-yl)ethan-1-ol and is representative of the data expected for the title compound.

The crystal packing of benzimidazole derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonds. In the solid state, these non-covalent interactions dictate how individual molecules assemble into a stable, three-dimensional lattice.

Table 3: Representative Hydrogen Bond Geometry

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|

Note: Data presented is for the analogue 1-(1H-benzimidazol-2-yl)ethan-1-ol. 'D' denotes the donor atom, 'H' the hydrogen atom, and 'A' the acceptor atom.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-acetyl-5-methyl benzimidazole |

| 4-methyl-o-phenylenediamine |

| Lactic acid |

| 1-(1H-benzimidazol-2-yl)ethan-1-ol |

Pharmacological Evaluation and Biological Activity Profiling of 1 5 Methyl 1h Benzimidazol 2 Yl Ethanol

In Vitro Assessment of Biological Activities

The biological profile of 1-(5-methyl-1H-benzimidazol-2-yl)ethanol has been investigated through various in vitro assays to determine its potential efficacy across several therapeutic areas. These studies explore its interactions with microbial and parasitic organisms, as well as its effects on cellular proliferation and inflammatory pathways.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Benzimidazole (B57391) derivatives are recognized for their broad-spectrum antimicrobial properties. researchgate.net The evaluation of this compound and related compounds has been conducted against various pathogenic bacteria and fungi to determine their inhibitory potential.

Antibacterial and Antifungal Activity

Studies on newly synthesized benzimidazole derivatives often include screening for antibacterial and antifungal efficacy. derpharmachemica.com The general methodology involves testing the compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. derpharmachemica.comijrti.org For instance, in some studies, derivatives are tested at a concentration of 2 mg/ml, and their activity is compared to standard drugs like Amikacin. derpharmachemica.com The minimum inhibitory concentration (MIC) is a key metric determined in these assays, with lower values indicating higher potency. nih.gov While many benzimidazole derivatives show promising activity, the specific efficacy of this compound can vary based on the microbial strain.

Interactive Table: Selected Antibacterial and Antifungal Screening Data for Benzimidazole Derivatives

Antiviral Activity

While the broader class of benzimidazole compounds has been investigated for antiviral properties, specific in vitro assessments of antiviral efficacy for this compound are not extensively detailed in the reviewed scientific literature.

Antiproliferative and Anticancer Potency

The antiproliferative potential of benzimidazole derivatives is a significant area of research, with some compounds showing activity against various cancer cell lines. ijpbs.com However, specific studies detailing the in vitro antiproliferative and anticancer potency of this compound, including metrics such as IC₅₀ values against specific human cancer cell lines, are not prominently available in the reviewed literature.

Anti-inflammatory and Analgesic Effects

The potential of benzimidazole derivatives to act as anti-inflammatory and analgesic agents has been evaluated in several studies. nih.govrrpharmacology.ru These investigations often use in vivo models, such as the carrageenan-induced paw edema test in rats, to screen for anti-inflammatory activity. ekb.egnih.gov The analgesic effect is frequently assessed using methods like the acetic acid-induced writhing test in mice. nih.gov

Research into novel benzimidazole derivatives has identified candidates with significant anti-inflammatory properties, sometimes linked to the inhibition of cyclooxygenase (COX) enzymes. ekb.egnih.gov The results for derivatives are often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) or diclofenac (B195802). rrpharmacology.ru While the general class of compounds is promising, specific data quantifying the direct anti-inflammatory and analgesic effects of this compound from in vitro or in vivo assays is limited in the available literature.

Anthelmintic Activity

The anthelmintic (anti-worm) activity is a well-established property of the benzimidazole class of compounds, with drugs like albendazole (B1665689) being widely used. derpharmachemica.comijpbs.com Newly synthesized derivatives, including those related to this compound, are frequently evaluated for their potential to combat parasitic worms. derpharmachemica.combohrium.com

The standard in vitro assay for this activity often involves using the Indian adult earthworm, Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms. derpharmachemica.comijpbs.com In these tests, the time taken for the compound to cause paralysis and subsequent death of the worms is recorded and compared against a standard drug, such as albendazole or piperazine (B1678402) citrate. researchgate.netderpharmachemica.com The effectiveness of the compounds is typically assessed at various concentrations. derpharmachemica.comijpbs.com Studies have shown that many novel benzimidazole derivatives exhibit significant anthelmintic activity, sometimes comparable to the standard drugs used. derpharmachemica.com

Interactive Table: Anthelmintic Activity Profile of Benzimidazole Derivatives against Pheretima posthuma

Enzyme Inhibition Assays

The mechanism of action for many pharmacologically active compounds involves the inhibition of specific enzymes. For anti-inflammatory benzimidazoles, a key target is the cyclooxygenase (COX) enzyme. ekb.eg Some studies have focused on designing novel benzimidazole derivatives as selective COX-2 inhibitors, which is a desirable trait for reducing inflammatory responses with potentially fewer side effects than non-selective NSAIDs. ekb.eg However, specific data from enzyme inhibition assays for this compound is not widely reported in the reviewed scientific literature.

Receptor Binding Studies

Information regarding receptor binding studies to elucidate the mechanism of action or identify specific molecular targets for this compound is not available in the reviewed scientific literature.

In Vivo Pharmacological Investigations

In vivo studies provide critical insights into the physiological and therapeutic effects of a compound within a living organism. While direct in vivo research on this compound is not documented in the reviewed literature, studies on closely related benzimidazole derivatives offer valuable information on the potential efficacy of this chemical class in various disease models.

Research on analogous benzimidazole structures has demonstrated significant efficacy in animal models of inflammation and neurodegeneration. These studies highlight the therapeutic potential of the benzimidazole core.

For instance, novel benzimidazole acetamide (B32628) derivatives were evaluated in a rat model of ethanol-induced neurodegeneration. mdpi.com In this model, ethanol (B145695) administration leads to increased oxidative stress and neuroinflammation, characterized by elevated levels of markers such as tumor necrosis factor (TNF-α), nuclear factor κB (NF-κB), and cyclooxygenase-2 (COX2). mdpi.com Treatment with the benzimidazole derivatives was found to ameliorate these effects, reducing oxidative stress and neuroinflammation, which suggests a neuroprotective potential for this class of compounds. mdpi.com

In other studies, the anti-inflammatory properties of benzimidazole derivatives have been confirmed in a carrageenan-induced mice paw edema model. nih.gov Certain synthesized derivatives exhibited anti-inflammatory effects comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) diclofenac, validating the anti-inflammatory potential observed in in vitro assays. nih.gov The mechanism for this is believed to involve the inhibition of key inflammatory mediators. nih.govnih.gov

| Derivative Class | Disease Model | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole Acetamides | Ethanol-Induced Neurodegeneration (Rat) | Ameliorated oxidative stress and neuroinflammation; reduced elevated TNF-α, NF-κB, and COX2. | mdpi.com |

| 2-Substituted Benzimidazoles | Carrageenan-Induced Paw Edema (Mice) | Produced anti-inflammatory effects comparable to diclofenac sodium. | nih.gov |

| Various Benzimidazole Derivatives | General Inflammation Models | Showed potent inhibition of inflammatory mediators including 5-LOX, COX, TNF-α, and IL-6. | nih.gov |

There is no specific experimental data concerning the bioavailability, distribution, metabolism, or excretion (ADME) of this compound. However, in silico (computer-based) ADME predictions for other benzimidazole derivatives, such as hydrazono mdpi.commdpi.comresearchgate.netthiadiazoles, have been conducted to forecast their drug-like properties. acs.org

These predictive studies analyze physicochemical parameters to estimate oral bioavailability. Key descriptors include the topological polar surface area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes. acs.org For a series of related hydrazone compounds, the TPSA values were well within the acceptable limit for good oral bioavailability (less than 140 Ų). acs.org This resulted in predicted oral absorption values (%ABS) that were high, reflecting potentially good permeability and transport across the cellular plasma membrane. acs.org

| Compound Class | Parameter | Predicted Value/Outcome | Implication | Reference |

|---|---|---|---|---|

| Hydrazono mdpi.commdpi.comresearchgate.netthiadiazoles | Topological Polar Surface Area (TPSA) | 97.08 - 106.31 Ų | Within acceptable range for good membrane permeability. | acs.org |

| Hydrazono mdpi.commdpi.comresearchgate.netthiadiazoles | Oral Bioavailability (%ABS) | High calculated values | Suggests good potential for oral absorption. | acs.org |

| Hydrazono mdpi.commdpi.comresearchgate.netthiadiazoles | Bioavailability Score | 0.55 | Indicates favorable drug-like characteristics. | acs.org |

Mechanisms of Action Elucidation

Understanding the precise molecular mechanisms through which a compound exerts its pharmacological effects is fundamental to its development as a therapeutic agent. For the benzimidazole class, a significant body of research points towards a primary mechanism involving the disruption of microtubule dynamics.

The principal molecular target for many biologically active benzimidazole derivatives is the protein tubulin . nih.govnih.gov Tubulin dimers (composed of α- and β-tubulin) polymerize to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.comresearchgate.net

Molecular docking studies have consistently shown that benzimidazole compounds, particularly those with anticancer activity, bind to tubulin at the colchicine (B1669291) binding site . mdpi.comnih.govnih.gov This binding is competitive with colchicine, a well-known microtubule-destabilizing agent. researchgate.net The identification of tubulin as the binding protein is supported by the correlation between the binding affinity of various benzimidazole derivatives to tubulin and their functional effects on cells. researchgate.net For example, a derivative with a methyl group substitution on the benzimidazole ring has been specifically evaluated for its interaction with tubulin. nih.gov

The disruption of microtubule dynamics has profound cellular consequences. It prevents the formation of the mitotic spindle, a microtubule-based structure necessary for chromosome segregation during cell division. researchgate.net This interference leads to a halt in the cell cycle, typically at the G2/M phase, and can ultimately trigger apoptosis (programmed cell death). nih.govresearchgate.net

There is no specific information available from the search results regarding the modulation of prostaglandin (B15479496) synthesis by this compound or its close analogues.

| Compound | Substitution Pattern | Effect on Tubulin Polymerization (vs. Control) | Reference |

|---|---|---|---|

| Nocodazole (Control) | N/A | Inhibition of polymerization | mdpi.comnih.gov |

| Hydrazone Derivative 5a | Colchicine-like moiety, no methyl group | Retarded the initial phase of polymerization | nih.gov |

| Hydrazone Derivative 5d | Colchicine-like moiety, with methyl group | Prevented tubulin aggregation, blocked mitosis | nih.gov |

| Various Hydrazone Derivatives (1a-l) | Hydroxy/methoxy phenyl moieties | Elongated nucleation phase and slowed polymerization | mdpi.com |

The interaction between benzimidazole derivatives and the biological macromolecule tubulin has been elucidated through computational molecular docking studies. mdpi.comnih.gov These studies model the binding of the ligand (the benzimidazole compound) within the colchicine binding pocket on the β-tubulin subunit. mdpi.com

This binding is stabilized by a series of non-covalent interactions. For example, docking analyses of 1H-benzimidazol-2-yl hydrazones revealed that the benzimidazole core and its substituents fit into the active pocket. mdpi.com The binding of a ligand to this site physically prevents the tubulin dimer from undergoing the "curved-to-straight" conformational change that is necessary for its incorporation into a growing microtubule. mdpi.com This steric hindrance is the direct molecular mechanism responsible for the inhibition of microtubule assembly. mdpi.com

Structure Activity Relationship Sar Studies and Derivative Design

Impact of the 5-Methyl Group on Biological Activity

The substituent at the 5-position of the benzimidazole (B57391) ring plays a pivotal role in determining biological activity. The presence of a methyl group at this position, as in the title compound, has been shown to be advantageous for certain pharmacological effects. For instance, in a study evaluating antifungal properties, 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole was found to be four times more potent against Candida albicans than the commercial antifungal drug fluconazole. researchgate.net This highlights the positive contribution of the 5-methyl group to antifungal efficacy.

Further research underscores the necessity of substitution at this position for specific activities. Some studies have noted that benzimidazole derivatives unsubstituted at the 5-position may lack activity against certain fungal strains like yeasts, indicating that the substituent is crucial for interaction with the biological target. nih.gov The introduction of a methyl group provides a simple yet effective modification to enhance potency.

Table 1: Comparative Antifungal Activity of a 5-Methylbenzimidazole (B147155) Derivative This table is based on findings reported in the referenced study and is for illustrative purposes.

| Compound/Drug | Target Organism | Reported Activity |

| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | Candida albicans | 4x more active than Fluconazole researchgate.net |

| Fluconazole | Candida albicans | Reference Standard researchgate.net |

Role of the 2-(1-hydroxyethyl) Moiety in Pharmacological Potency

The 2-(1-hydroxyethyl) group is a significant contributor to the pharmacological profile of the parent molecule. The hydroxyl (-OH) group within this moiety is known to enhance both the solubility and reactivity of the compound. chemimpex.com This makes it a valuable structural feature in drug development, facilitating interactions with biological targets. chemimpex.com The 2-(1-hydroxyethyl)benzimidazole structure serves as a key intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals. chemimpex.com

The substituent at the C-2 position of the benzimidazole nucleus is considered critical for modulating biological activity. nih.gov For example, in the development of antiviral agents, modifications at this position have been shown to be crucial for enhancing potency. nih.gov The (±)-1-(1H-benzimidazol-2-yl)ethanol structure, which contains this moiety, is a foundational building block in the development of new therapeutic agents. nih.govresearchgate.net

Investigation of Substituent Effects on the Benzimidazole Nitrogen Atoms (N-1)

SAR studies have identified the nitrogen atom at the N-1 position as a key site for chemical modification to improve therapeutic activity. nih.gov The hydrogen atom on the N-1 nitrogen is acidic and can be substituted with various groups to generate novel analogs. d-nb.info This strategy, often involving N-alkylation, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.govacs.org

The design of new N-substituted benzimidazole derivatives is a common approach to expand the chemical diversity and biological activity of this class of compounds. tsijournals.com For example, attaching different substituents, such as benzyl (B1604629) groups, to the N-1 position can enhance chemotherapeutic activity, a strategy seen in marketed drugs like clemizole. nih.gov The synthesis of N-substituted derivatives often involves reacting the parent 1H-benzimidazole with substituted halides in the presence of a base. nih.gov

Exploration of Substitutions on the Benzene (B151609) Ring of the Benzimidazole Core

Beyond the 5-methyl group, a wide range of other substituents on the benzene portion of the benzimidazole core have been explored to optimize biological activity. The electronic and steric properties of these substituents can dramatically alter the compound's interaction with its target.

Studies have shown that various groups at the 5- and 6-positions can confer potent biological activities:

Halogens: A 5-iodo derivative, 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole, demonstrated high antifungal activity, comparable to the 5-methyl analog. researchgate.net In other series, derivatives with 6-chloro substituents have been synthesized and evaluated for antimicrobial and anticancer activities. nih.gov

Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group, a bioisostere of the methyl group, has been shown to be effective in producing potent antitubercular agents. d-nb.inforsc.org

Nitro Group: The 5-nitro group is another common substituent used in the design of new benzimidazole analogs, often synthesized from 4-nitro-o-phenylenediamine. nih.govtsijournals.com

Carboxylate Group: A library of 5-methyl-carboxylate-substituted benzimidazole derivatives was prepared and evaluated for antitubercular activity, demonstrating the utility of this functional group. rsc.org

These examples show that the benzene ring is a highly adaptable region of the scaffold, allowing for fine-tuning of pharmacological properties through diverse substitutions. nih.govresearchgate.netrsc.org

Design and Synthesis of Novel Analogs and Prodrugs for Enhanced Activity and Specificity

The foundational structure of 1-(5-methyl-1H-benzimidazol-2-yl)ethanol has inspired the design and synthesis of a vast array of novel analogs and prodrugs. The goal of these efforts is to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic profiles. ekb.egrsc.org A primary synthetic route involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govresearchgate.net Microwave-assisted synthesis has been employed to reduce reaction times and improve yields. nih.govrsc.org

Researchers have successfully designed analogs targeting a wide spectrum of diseases:

Antifungal Agents: Novel benzimidazole hybrids have been designed as potent inhibitors of fungal lanosterol (B1674476) 14α-demethylase, with some compounds showing excellent activity against Candida albicans and Cryptococcus neoformans. rsc.org

Antimicrobial Agents: Numerous analogs have been created by modifying the N-1, C-2, and C-5/6 positions to yield compounds with broad-spectrum antibacterial activity. nih.govrsc.org For instance, aminopyrimidinyl benzimidazoles have shown effective growth inhibition of MRSA and E. coli. nih.gov

Anticancer Agents: The benzimidazole scaffold has been used to develop compounds with potential antitumor activity. nih.gov N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized and evaluated for their anticancer properties. nih.gov

Anti-diabetic Agents: A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were designed as potent α-glucosidase inhibitors for the potential treatment of diabetes. nih.gov

Kinase Inhibitors: Specific derivatives, such as N-sulfonyl-N'-benzimidazol-2-yl acetamidines, have been designed to act as inhibitors of protein kinase CK1. researchgate.net

Table 2: Examples of Designed Benzimidazole Analogs and Their Target Activities This interactive table summarizes various synthesized analogs based on the benzimidazole scaffold and their intended pharmacological applications.

| Analog Class | Key Structural Features | Target Activity |

| 5-Substituted Benzimidazoles | 5-Methyl or 5-Iodo group | Antifungal researchgate.net |

| 5-Methyl-Carboxylate Benzimidazoles | Carboxylate at C-5, Methyl at C-5 | Antitubercular rsc.org |

| N-Substituted 6-Chloro-Benzimidazoles | Substitution at N-1, Chloro at C-6 | Antimicrobial, Anticancer nih.gov |

| Benzimidazole-Thiol Derivatives | Thiol at C-2, Imine at C-5 | α-Glucosidase Inhibition (Anti-diabetic) nih.gov |

| N-Sulfonyl Acetamidines | Sulfonyl acetamidine (B91507) group at C-2 | CK1 Kinase Inhibition researchgate.net |

| Benzimidazole-Triazole Hybrids | Triazole moiety at C-2 | Antiviral (HCV) nih.gov |

This extensive research demonstrates the remarkable versatility of the benzimidazole core, allowing chemists to rationally design and synthesize new molecules with tailored biological functions for a multitude of therapeutic areas. nih.govnih.gov

Computational Chemistry and Molecular Modeling for 1 5 Methyl 1h Benzimidazol 2 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide a detailed picture of electron distribution and molecular geometry.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost that is well-suited for medium-sized organic compounds like 1-(5-methyl-1H-benzimidazol-2-yl)ethanol. researchgate.net Studies have utilized DFT calculations, specifically with the B3LYP functional and 6-31G(d,p) basis set, to gain insight into the structural properties of this compound. nih.gov

The synthesis of (±)-1-(6-methyl-1H-benzo[d]imidazol-2-yl)ethanol, which corresponds to the target compound, has been reported with an 86% yield. nih.gov Its structure and properties were characterized through various analytical techniques and supported by DFT calculations. nih.gov These computational studies are essential for confirming experimental findings and providing a deeper understanding of the molecule's geometry and electronic distribution. nih.govicm.edu.pl The correlation between theoretical predictions and experimental data, such as NMR chemical shifts and vibrational frequencies, is often found to be in good agreement. icm.edu.pl

Table 1: Physicochemical and Spectroscopic Data for this compound

This table presents experimental data that is often correlated with DFT calculations for structural verification.

| Property | Value | Source |

|---|---|---|

| Melting Point | 195 °C | nih.gov |

| 1H NMR (DMSO, δ ppm) | 1.51 (d, 3H, CH3), 2.5 (s, 3H, CH3), 4.99 (q, 1H, CH), 7.66 (d, 1H, Ar-H), 8.08 (d, 1H, Ar), 8.38 (s, 1H, Ar-H), 12.20 (s, 1H, NH), 3.33 (s, 1H, OH) | nih.gov |

| 13C NMR (75 MHz, δ ppm) | 70 (chiral carbon), 141 (C=N imidazole), 138.8, 115.2 (Ar-H), 23.2 (CH3), 25 (CH3) | nih.gov |

| High-Resolution Mass Spectrometry (HRMS ESI) | m/z calculated for C10H12N2O [M+ + Na+]: 199.0847; found: 199.0847 | nih.gov |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, which are critical for understanding intermolecular interactions. nih.gov

In an MEP map, different colors represent different values of the electrostatic potential. Red indicates regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive potential, which are favorable for nucleophilic attack. Green areas represent neutral or zero potential. nih.gov For this compound, the negative potential (red) would be localized over the electronegative oxygen and nitrogen atoms, while the hydrogen atoms, particularly the one in the hydroxyl group and the N-H proton, would exhibit a positive potential (blue). nih.gov

Table 2: Interpreting a Molecular Electrostatic Potential (MEP) Map

This table explains the color-coding used in MEP analysis and its chemical significance.

| Color | Potential | Significance |

|---|---|---|

| Red | Negative | High electron density; site for electrophilic attack. |

| Blue | Positive | Low electron density; site for nucleophilic attack. |

| Green | Neutral | Zero potential; region of low reactivity. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com These orbitals are key to predicting the electronic and optical properties of a molecule, as well as its chemical reactivity. numberanalytics.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 3: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

This table defines the primary components of FMO theory and their roles in chemical reactivity.

| Concept | Definition | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital of the highest energy that is occupied by electrons. | Represents the ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital of the lowest energy that is unoccupied by electrons. | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical stability; a smaller gap implies higher reactivity and polarizability. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. whiterose.ac.uk This technique is invaluable for studying the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological target. researchgate.net An MD simulation calculates the trajectory of molecules by solving Newton's equations of motion, providing a view of the molecular system at the atomic level. whiterose.ac.uk

For this compound, an MD simulation could be employed to explore its stable conformations in an aqueous solution, revealing how water molecules form hydrogen bonds with the hydroxyl and benzimidazole (B57391) groups. Furthermore, if the compound is being investigated as a potential drug, MD simulations can elucidate the stability of the ligand-protein complex, showing how the compound adjusts its conformation within the binding site and the persistence of key interactions over time.

Molecular Docking Studies for Predicting Binding Affinities and Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interaction. acs.org The output of a docking study includes a predicted binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), and a detailed visualization of the binding mode, including hydrogen bonds and hydrophobic interactions. acs.org

While specific docking studies for this compound were not identified in the search, this methodology is commonly applied to benzimidazole derivatives to explore their potential as inhibitors of various enzymes or receptors. nih.gov Such a study would involve docking the compound into the active site of a target protein to predict its binding energy and identify the key amino acid residues involved in the interaction, thereby guiding the design of more potent analogues. acs.org

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com QSAR models are developed by calculating molecular descriptors (which quantify physicochemical properties) for a set of molecules with known activities and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. biointerfaceresearch.comnih.gov

No QSAR models specifically developed for a series including this compound were found. However, QSAR studies are frequently performed on benzimidazole derivatives to predict their cytotoxic, antimicrobial, or other biological activities. nih.govnih.gov A QSAR study would allow researchers to predict the activity of new, yet-to-be-synthesized derivatives of this compound, thereby prioritizing synthetic efforts toward compounds with the highest predicted potency. nih.gov

Future Perspectives and Research Directions

Development of Advanced Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has been a subject of extensive research, with methodologies evolving towards greater efficiency, sustainability, and molecular diversity. While a standard synthesis for the related compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, involves the condensation of benzene-1,2-diamine with ethyl 2-hydroxypropanoate, future efforts for 1-(5-methyl-1H-benzimidazol-2-yl)ethanol are likely to focus on more advanced and greener approaches. nih.gov

Future synthetic research will likely pivot towards methodologies that offer improved yields, easier purification, and reduced environmental impact. The development of novel catalytic systems is a key area of interest. For instance, the use of earth-abundant metal catalysts, such as cobalt, has shown promise in the dehydrogenative coupling of aromatic diamines and alcohols to form 2-substituted benzimidazoles, presenting a more sustainable alternative to traditional methods. nih.gov

Furthermore, innovative techniques such as flow chemistry and microwave-assisted synthesis are expected to be adapted for the production of this compound. nih.gov These technologies can offer precise control over reaction parameters, leading to higher purity and scalability. The principles of green chemistry, including the use of water as a solvent or solvent-free conditions, will also be a major driver in the development of new synthetic protocols. nih.govfrontiersin.org

Table 1: Potential Advanced Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Catalytic Dehydrogenation | Use of earth-abundant catalysts, reduced waste. | Development of highly active and selective catalysts for the specific substrate. |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reactor design and reaction conditions for continuous production. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Development of specific microwave protocols to minimize side-product formation. |

| Green Chemistry Approaches | Use of eco-friendly solvents (e.g., water, ethanol), reduced energy consumption. | Exploration of biodegradable catalysts and solvent-free reaction conditions. |

Identification of Novel Therapeutic Applications

The benzimidazole core is present in a variety of clinically used drugs with a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.gov Consequently, a primary future research direction for this compound will be the systematic screening for novel therapeutic applications.

Given the established anticancer properties of many benzimidazole derivatives, which can act as inhibitors of crucial cellular targets like topoisomerase and tubulin, it is plausible that this compound could be evaluated for its efficacy against various cancer cell lines. frontiersin.orgresearchgate.netacs.org Similarly, the role of benzimidazoles in modulating inflammatory pathways and providing neuroprotection in models of neurodegenerative diseases suggests that this compound could be a candidate for treating such conditions. nih.govresearchgate.netresearchgate.net Recent studies have also highlighted the potential of benzimidazole derivatives as inhibitors of enzymes like α-glucosidase, opening avenues for research into their antidiabetic properties. researchgate.net

Table 2: Potential Therapeutic Targets for this compound

| Therapeutic Area | Potential Molecular Targets | Rationale based on Benzimidazole Scaffold |

| Oncology | Topoisomerases, Tubulin, Protein Kinases (e.g., EGFR, BRAF) | Many benzimidazole derivatives exhibit potent anticancer activity through these mechanisms. nih.govfrontiersin.org |

| Neurodegenerative Diseases | Acetylcholinesterase, Butyrylcholinesterase, NLRP3 Inflammasome | Benzimidazoles have shown neuroprotective effects by targeting these enzymes and inflammatory pathways. nih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokines (e.g., TNF-α, IL-6) | The benzimidazole structure is a known pharmacophore for anti-inflammatory agents. researchgate.net |

| Metabolic Disorders | α-Glucosidase, Diacylglycerol O-acyltransferase 1 (DGAT-1) | Certain benzimidazole derivatives have demonstrated potential in managing metabolic disorders. nih.gov |

Integration of Omics Technologies for Comprehensive Biological Understanding

To move beyond preliminary activity screening, the integration of "omics" technologies will be crucial for a comprehensive understanding of the biological effects of this compound. These high-throughput analytical approaches can provide a holistic view of the molecular changes induced by the compound within a biological system.

Genomic and transcriptomic profiling can identify the genes and signaling pathways that are modulated by the compound, offering insights into its mechanism of action. Proteomic analyses can pinpoint the specific protein targets with which the compound interacts, validating potential mechanisms and discovering new ones. Metabolomic studies can reveal changes in the cellular metabolic landscape, which can be indicative of the compound's downstream effects and potential off-target activities. This multi-omics approach will be instrumental in building a detailed biological profile of this compound, guiding its further development.

Table 3: Application of Omics Technologies in the Study of this compound

| Omics Technology | Information Gained | Potential Impact on Research |

| Genomics/Transcriptomics | Identification of modulated genes and pathways. | Elucidation of mechanism of action, identification of responsive cancer cell lines. |

| Proteomics | Direct identification of protein binding partners. | Target validation, discovery of novel therapeutic targets. |

| Metabolomics | Analysis of changes in cellular metabolite levels. | Understanding of downstream biological effects, identification of biomarkers for efficacy. |

Translation of Research Findings into Preclinical and Clinical Development

The ultimate goal of pharmaceutical research is the translation of promising laboratory findings into clinically effective therapies. For this compound, this will involve a structured progression through preclinical and clinical development stages.

The preclinical phase will necessitate a thorough evaluation of the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its safety profile through in vivo studies in animal models. highergov.com Should the compound demonstrate a favorable efficacy and safety profile, it could then advance to clinical trials. The clinical development pathway for a new chemical entity typically involves three phases to assess its safety, dosage, efficacy, and side effects in humans. nih.gov Although no specific preclinical or clinical data currently exist for this compound, the development trajectories of other benzimidazole derivatives, such as those investigated for cancer and neurodegenerative diseases, provide a roadmap for its potential journey from the laboratory to the clinic. nih.govhighergov.com

Table 4: General Stages of Preclinical and Clinical Development

| Development Stage | Key Objectives | Example Activities for a Benzimidazole Derivative |

| Preclinical | Assess safety and biological activity in vivo. | Efficacy studies in animal models of cancer or Alzheimer's disease; toxicology and pharmacokinetic studies. highergov.com |

| Clinical Phase I | Evaluate safety, dosage range, and identify side effects in a small group of people. | Dose-escalation studies in healthy volunteers or patients. |

| Clinical Phase II | Evaluate efficacy and further assess safety in a larger group of people. | Studies in patients with the target disease to determine optimal dosing and preliminary efficacy. nih.gov |

| Clinical Phase III | Confirm efficacy, monitor side effects, compare to standard treatments in a large group of people. | Large-scale, multicenter trials to provide the basis for regulatory approval. nih.gov |

Q & A

Q. Basic

- TLC Monitoring : Reaction progress is tracked using TLC with silica gel plates and UV visualization. For example, TLC solvent systems like benzene/chloroform/methanol (60:20:20) are used to confirm completion .

- Purification : Crude products are recrystallized from ethanol or methanol. For polar impurities, acid-base extraction (e.g., HCl acidification followed by neutralization) is employed .

How can reaction conditions be optimized to improve yield and substituent regioselectivity?

Q. Advanced

- Solvent Selection : Ethanol is preferred for its polarity and ability to dissolve both reactants and intermediates. Reflux time (4–6 hours) and temperature (70–80°C) are adjusted based on aldehyde reactivity .

- Catalyst Screening : Sodium hydroxide (10%) enhances condensation efficiency, but alternative bases like KOH or triethylamine may reduce side reactions .

- Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., nitro or bromo) require longer reaction times due to reduced nucleophilicity .

How can contradictions in spectral data (e.g., NMR or IR) be resolved during structural confirmation?

Q. Advanced

- Solvent Effects : Solvent polarity (e.g., DMSO vs. CDCl) can shift NMR peaks. For example, phenolic -OH protons in DMSO-d appear broadened due to hydrogen bonding, while CDCl sharpens signals .

- Multi-Technique Validation : Cross-validate with and IR. For instance, carbonyl stretching vibrations (~1700 cm) in IR confirm ketone intermediates .

What computational methods are effective for predicting solubility and crystal structure?

Q. Advanced

- Molecular Dynamics (MD) : Force fields parameterized for ethanol can predict solubility (e.g., 0.085 mole ratio predicted vs. 0.0585 experimental) by simulating solute-solvent interactions .

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve high-resolution structures. For twinned crystals, SHELXE is robust for phasing .

How are solvent effects on metal complexation studied for benzimidazole derivatives?

Q. Advanced

- Spectroscopic Titration : UV-Vis and fluorescence titration in solvents like methanol, DMF, or water quantify binding constants (e.g., Zn complexes show solvent-dependent shifts in λ) .

- DFT Calculations : Compare experimental IR spectra (e.g., C=N stretches) with DFT-optimized geometries to validate coordination modes .

What strategies mitigate solubility challenges in biological assays?

Q. Advanced

- Co-solvent Systems : Use ethanol-DMSO mixtures (≤5% DMSO) to enhance aqueous solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., -SOH or -COOH) via post-synthetic modification .

How are SHELX programs applied to resolve crystal structure ambiguities?

Q. Advanced

- High-Resolution Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. For disordered solvent molecules, PART instructions partition occupancy .

- Twinning Analysis : SHELXL’s TWIN command handles pseudo-merohedral twinning, common in benzimidazole derivatives due to planar symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.